Substance P - 33507-63-0

Substance P

Catalog Number: EVT-242517
CAS Number: 33507-63-0
Molecular Formula: C₆₃H₉₈N₁₈O₁₃S
Molecular Weight: 1347.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substance P is an undecapeptide, a member of the tachykinin family of neuropeptides, acting as a neurotransmitter and neuromodulator. [] It is widely distributed in the central and peripheral nervous systems, as well as in non-neuronal tissues. []

Source:

Substance P is primarily found in sensory neurons, specifically those with unmyelinated fibers (C-fibers). [] It is also localized in nerve terminals in human skin. []

Classification:

Substance P is classified as a tachykinin due to its rapid action on smooth muscles. []

Role in Scientific Research:

  • Pain Perception: Early research identified Substance P as a potential "pain transmitter". [] It is released in the spinal cord upon stimulation of nociceptive afferents. []
  • Inflammation: Substance P is a potent vasodilator, implicated in neurogenic inflammation. [, , , , ]
  • Gastrointestinal Function: Substance P affects gastrointestinal motility and secretion. [, , , ]
  • Immune Responses: Substance P interacts with immune cells, influencing immune responses. [, ]
  • Other Physiological Processes: Substance P is involved in various other physiological processes, including cardiovascular regulation, respiratory function, and wound healing. [, , , , , , , ]
Mechanism of Action

Substance P exerts its effects primarily through binding to the neurokinin 1 (NK1) receptor, a G protein-coupled receptor. [, ] This interaction triggers various intracellular signaling cascades, leading to a diverse range of physiological effects.

  • Vasodilation: Substance P induces vasodilation partially through nitric oxide (NO) release. [, ]
  • Neurogenic Inflammation: Substance P contributes to neurogenic inflammation by increasing vascular permeability. [, ]
  • Gastrointestinal Stimulation: Substance P stimulates gastrointestinal motility and secretion by interacting with enteric neurons. []
  • Immune Modulation: Substance P interacts with immune cells, influencing their activation and cytokine production. []
Applications
  • Pain Research: Substance P and its receptor, NK1, are investigated as potential targets for pain management, particularly in conditions involving hyperalgesia. [, ]
  • Inflammation Research: Substance P is studied for its role in inflammatory processes, including neurogenic inflammation, and as a potential target for anti-inflammatory therapies. [, ]
  • Gastrointestinal Research: Substance P is investigated for its role in gastrointestinal function and its potential as a therapeutic target for gastrointestinal disorders. [, , ]
  • Immunology Research: Substance P's interactions with immune cells are studied to understand its role in immune responses and its potential use in immunomodulatory therapies. [, ]
  • Wound Healing Research: Substance P's ability to promote wound healing and nerve regeneration is being investigated for potential therapeutic applications. []
  • Cardiovascular Research: Substance P's role in regulating blood flow and blood pressure is being studied to understand its potential involvement in cardiovascular diseases. [, ]
  • Respiratory Research: Substance P's presence in the respiratory tract and its ability to affect airway smooth muscle contraction is studied in the context of respiratory diseases. []
  • Neuroscience Research: Substance P's widespread presence in the nervous system and its role in neuronal communication and signaling are investigated to understand its contributions to various neurological processes. [, , , ]

Real-World Examples:

  • Substance P analogs are being explored for their potential in treating chemotherapy-induced nausea and vomiting. []
  • Substance P is a potential target in managing chronic pain conditions like fibromyalgia. []
  • Substance P's role in wound healing is being investigated for potential applications in treating diabetic ulcers. []
Future Directions
  • Development of More Effective NK1 Receptor Antagonists: Despite promising preclinical results, currently available NK1 receptor antagonists have shown limited efficacy in clinical trials. [] Further research is needed to develop more effective and targeted NK1 receptor antagonists.
  • Understanding Substance P's Role in Specific Disease States: Further research is needed to fully elucidate Substance P's involvement in various diseases, including chronic pain conditions, inflammatory bowel disease, asthma, and neurodegenerative disorders. [, , , ]
  • Exploring Therapeutic Applications of Substance P Analogs: Substance P analogs might offer therapeutic potential in various conditions. [, ] Research focusing on targeted delivery and minimizing potential side effects is essential.
  • Investigating the Interplay Between Substance P and Other Signaling Molecules: Understanding Substance P's interaction with other neurotransmitters, neuropeptides, and inflammatory mediators will provide a more comprehensive understanding of its role in health and disease. [, , ]

Physalaemin

Relevance: Structurally, physalaemin shares a similar C-terminal amino acid sequence with substance P, which is essential for binding to tachykinin receptors, particularly the NK1 receptor []. This structural similarity results in physalaemin acting as a potent agonist at NK1 receptors, although it is less potent than substance P [].

Eledoisin

Relevance: Eledoisin shares the common C-terminal amino acid sequence with substance P, which is crucial for tachykinin receptor activation []. While eledoisin can activate NK1 receptors, it displays a lower potency compared to substance P [].

Kassinin

Relevance: Kassinin shares the conserved C-terminal amino acid sequence with substance P, crucial for interaction with tachykinin receptors []. While it can bind and activate NK1 receptors, it exhibits weaker binding affinity and potency compared to substance P [].

[D-Pro2, D-Trp7,9]Substance P

Relevance: This compound directly opposes the actions of substance P by blocking its binding site on the NK1 receptor. This antagonistic effect has been demonstrated in various experimental models, including inflammatory responses in the rabbit eye [].

GR73632

Relevance: This compound demonstrates the importance of the NK1 receptor in mediating the biological effects of substance P, as GR73632 mimics the vasodilatory effects of substance P through its specific action on NK1 receptors [].

Senktide

Relevance: The limited vasodilatory effects of senktide in comparison to substance P suggest that NK3 receptors are not the primary mediators of substance P-induced vasodilation []. This highlights the selectivity of substance P for NK1 receptors.

GR64349

Relevance: Similar to senktide, the weak vasodilatory action of GR64349 compared to substance P indicates that NK2 receptors are not significantly involved in substance P-mediated vasodilation []. This further emphasizes the preference of substance P for NK1 receptor activation.

GR82334

Relevance: The ability of GR82334 to effectively block substance P-induced relaxation in a dose-dependent and competitive manner confirms the role of NK1 receptors in mediating the vasodilatory effects of substance P [].

CP-99,994

Relevance: CP-99,994 effectively inhibits the neurogenic plasma extravasation induced by substance P, supporting the role of NK1 receptors in mediating the inflammatory effects of substance P [].

CP-100,263

Relevance: The lack of effect of CP-100,263 on substance P-induced responses further strengthens the specificity of CP-99,994 and highlights the importance of stereoselectivity in NK1 receptor antagonism [, ].

Substance P (2-11)

Relevance: Substance P (2-11) shows significantly reduced potency compared to substance P in inhibiting carbamylcholine-stimulated sodium ion influx, indicating the importance of the intact N-terminal region for substance P activity [].

Relevance: These fragments exhibited progressively diminished activity compared to the full substance P peptide, highlighting the critical role of the intact C-terminal sequence for receptor binding and biological activity [].

Properties

CAS Number

33507-63-0

Product Name

Substance P

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C₆₃H₉₈N₁₈O₁₃S

Molecular Weight

1347.6 g/mol

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1

InChI Key

ADNPLDHMAVUMIW-CUZNLEPHSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Synonyms

Euler Gaddum Substance P
Euler-Gaddum Substance P
Hypothalamic Substance P
SP(1-11)
Substance P
Substance P, Euler-Gaddum
Substance P, Hypothalamic

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.